molecular formula C10H12BrNO3 B2972509 1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine CAS No. 1880161-97-6

1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine

Cat. No.: B2972509
CAS No.: 1880161-97-6
M. Wt: 274.114
InChI Key: HWDHEPKMUJVMSD-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine is a heterocyclic compound featuring a pyrrolidine core substituted with a methoxy group at the 3-position and a 5-bromofuran-2-carbonyl moiety. The bromofuran group introduces both steric bulk and electronic effects due to bromine’s electronegativity and the furan ring’s aromaticity. The carbonyl group may facilitate hydrogen bonding or serve as a reactive site for derivatization.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-methoxypyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-7-4-5-12(6-7)10(13)8-2-3-9(11)15-8/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHEPKMUJVMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine typically involves the reaction of 5-bromofuran-2-carboxylic acid with 3-methoxypyrrolidine under specific conditions. One common method includes the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized to form different functional groups.

    Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine involves its interaction with specific molecular targets. For example, molecular docking studies have shown that similar compounds can bind to the active site of enzymes like cyclooxygenase-2 (COX-2), inhibiting their activity . This interaction typically involves hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application References
1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine C10H11BrNO3 286.10 Bromofuran, carbonyl, methoxy Hypothesized: Enzyme inhibition or receptor modulation (inferred) N/A
(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) C11H12F2NO 227.22 Difluorophenyl, methoxy Enhances cortical catecholamine/cholinergic transmission; cognitive improvement in Parkinson’s models [1]
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C18H26BrN2O4 420.32 Pyridine, bromo, tert-butyl Likely synthetic intermediate (e.g., for drug discovery) [2]
1-(2-Azidoethyl)-3-methoxypyrrolidine C7H14N4O 170.21 Azidoethyl, methoxy Click chemistry applications (e.g., bioconjugation) [3]

Key Differences and Implications

Substituent Effects on Bioactivity
  • Bromofuran vs. Difluorophenyl (IRL752 Comparison): The bromofuran group in the target compound contrasts with IRL752’s difluorophenyl moiety. In contrast, the bromofuran’s larger size and electronegativity may alter binding kinetics or selectivity for non-CNS targets. IRL752’s documented cortical-preferring catecholaminergic effects suggest that substituent aromaticity (phenyl vs. furan) and halogen position significantly influence neuropharmacological profiles .
  • Heterocycle Comparison (Pyridine Derivatives): Pyridine-based analogs from exhibit higher molecular weights (>400 g/mol) due to bulky tert-butyl and silyloxy groups, which may reduce solubility but enhance stability.
Functional Group Reactivity
  • Azide vs. Carbonyl :
    The azidoethyl group in 1-(2-Azidoethyl)-3-methoxypyrrolidine enables click chemistry applications, whereas the bromofuran carbonyl in the target compound may participate in nucleophilic reactions (e.g., amide bond formation). The azide’s reactivity, however, introduces safety concerns (e.g., explosivity) absent in the bromofuran derivative .

Research Findings and Gaps

  • Target Compound : While lacking direct data, its structural features suggest utility in medicinal chemistry (e.g., as a kinase inhibitor scaffold) or materials science (e.g., halogenated intermediates).
  • Unanswered Questions : Comparative studies on bromofuran vs. phenyl/pyridine substituents’ effects on target engagement and metabolic stability are needed.

Biological Activity

1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine is a compound belonging to the class of furan carboxamides, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃BrN₂O₂. Its unique structure comprises a furan ring, a bromine atom, and a methoxypyrrolidine moiety, contributing to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound among related compounds:

Compound NameStructural FeaturesUnique Aspects
N′-(5-bromofuran-2-carbonyl)isonicotinohydrazideContains isonicotinohydrazide moietyPotential COX-2 inhibitor with good binding affinity
5-Bromofuran-2-carboxylic acidLacks pyrrolidine structureServes as a precursor for various derivatives
3-MethoxypyrrolidineContains pyrrolidine but lacks furan ringUsed in various synthetic pathways

This table illustrates how the combination of a furan ring and pyrrolidine structure in this compound may enhance its biological activity compared to others.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In Silico Studies : In silico methods have been employed to predict the binding affinity of related compounds to COX-2. These studies provide preliminary insights into the potential anti-inflammatory properties of this compound and warrant further experimental validation.
  • Synthesis Methods : The synthesis of this compound typically involves environmentally friendly methods that avoid less sustainable coupling agents. This aspect is crucial for developing compounds with therapeutic potential while minimizing ecological impact.

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